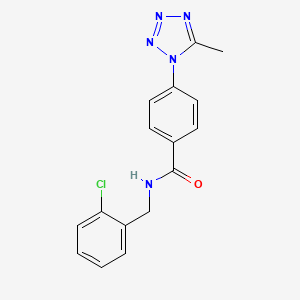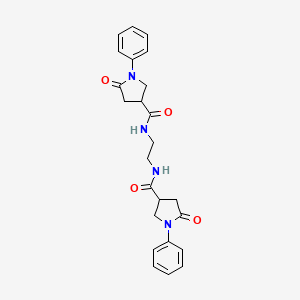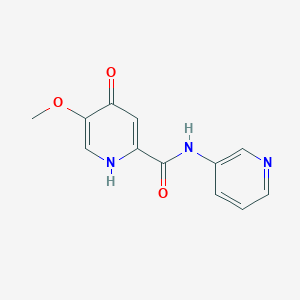![molecular formula C17H25N5O3 B10995527 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B10995527.png)
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yloxy)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine , has the chemical formula C10H11N3 . It belongs to the class of pyrazole-containing heterocycles. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine involves several steps. One common synthetic route is the reaction between 1-(pyridin-2-yl)hydrazine and acetylacetone. The yield is typically around 71% .
Reaction Conditions::- Reactants: 1-(pyridin-2-yl)hydrazine, acetylacetone
- Solvent: Organic solvents (e.g., ethanol, methanol)
- Temperature: Typically refluxed
- Catalysts: None required
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions.
Reduction: Can be reduced under appropriate conditions.
Substitution: Reacts with various electrophiles (e.g., alkyl halides, acyl chlorides).
Oxidation: Oxidizing agents (e.g., KMnO, HO).
Reduction: Reducing agents (e.g., NaBH, LiAlH).
Substitution: Lewis acids (e.g., AlCl), nucleophiles (e.g., amines).
- Oxidation: Pyridine N-oxide derivatives.
- Reduction: Pyrazoline derivatives.
- Substitution: Alkylated or acylated pyrazole products.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agents (e.g., anti-tubercular activity ).
Industry: Catalysts, ligands, and intermediates.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
While there are related pyrazole-containing compounds, the unique structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine sets it apart. Similar compounds include 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine .
Properties
Molecular Formula |
C17H25N5O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C17H25N5O3/c1-12(2)25-9-5-8-18-16(23)11-21-17(24)7-6-15(20-21)22-14(4)10-13(3)19-22/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,18,23) |
InChI Key |
SQNQZQIEMIPSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCCOC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B10995451.png)

![1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B10995464.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B10995467.png)
![N-[3-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10995495.png)
![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide](/img/structure/B10995497.png)
![5-bromo-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B10995501.png)
![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10995503.png)
![3-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B10995505.png)



![N-(1H-benzimidazol-2-ylmethyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10995535.png)
![N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10995536.png)
